molecular formula C11H13NO3 B11892829 (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate CAS No. 810671-82-0

(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate

Cat. No.: B11892829
CAS No.: 810671-82-0
M. Wt: 207.23 g/mol
InChI Key: PJGIKYBIOZYQCP-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl picolinate is a chemical compound that belongs to the class of oxetanes and picolinates Oxetanes are four-membered cyclic ethers, while picolinates are derivatives of picolinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl)methyl picolinate typically involves the reaction of 3-methyloxetan-3-ylmethanol with picolinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production of (3-Methyloxetan-3-yl)methyl picolinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methyl picolinate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding lactones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The picolinate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of lactones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted picolinates.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Methyloxetan-3-yl)methyl picolinate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its stability and reactivity make it a suitable candidate for such studies.

Medicine

In medicinal chemistry, (3-Methyloxetan-3-yl)methyl picolinate is explored for its potential as a pharmacophore. The oxetane ring is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl picolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release picolinic acid, which can act as a chelating agent for metal ions. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyloxetan-3-yl)methyl acetate: Similar structure but with an acetate group instead of picolinate.

    (3-Methyloxetan-3-yl)methyl benzoate: Similar structure but with a benzoate group instead of picolinate.

    (3-Methyloxetan-3-yl)methyl formate: Similar structure but with a formate group instead of picolinate.

Uniqueness

(3-Methyloxetan-3-yl)methyl picolinate is unique due to the presence of the picolinate moiety, which imparts distinct chemical properties such as enhanced chelation ability and potential biological activity. The combination of oxetane and picolinate functionalities makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

810671-82-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(3-methyloxetan-3-yl)methyl pyridine-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-11(6-14-7-11)8-15-10(13)9-4-2-3-5-12-9/h2-5H,6-8H2,1H3

InChI Key

PJGIKYBIOZYQCP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC(=O)C2=CC=CC=N2

Origin of Product

United States

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